molecular formula C11H18O2 B7936439 Methyl 2-(4,4-dimethylcyclohexylidene)acetate

Methyl 2-(4,4-dimethylcyclohexylidene)acetate

Cat. No.: B7936439
M. Wt: 182.26 g/mol
InChI Key: WUVAORMRPHFIPG-UHFFFAOYSA-N
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Description

Methyl 2-(4,4-dimethylcyclohexylidene)acetate: is a chemical compound with the molecular formula C11H18O2

Synthetic Routes and Reaction Conditions:

  • From Cyclohexanone: The compound can be synthesized by reacting cyclohexanone with methyl acetoacetate in the presence of a strong base, such as sodium hydride (NaH), followed by dehydration.

  • From 4,4-Dimethylcyclohexanone: Another method involves the reaction of 4,4-dimethylcyclohexanone with methyl acetoacetate under similar conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.

  • Substitution: Substitution reactions can occur at the methyl group, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminium hydride (LiAlH4) in ether.

  • Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 2-(4,4-dimethylcyclohexylidene)acetic acid.

  • Reduction: The reduction product is 2-(4,4-dimethylcyclohexylidene)ethanol.

  • Substitution: Various halogenated derivatives can be formed depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The exact mechanism by which Methyl 2-(4,4-dimethylcyclohexylidene)acetate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.

Comparison with Similar Compounds

  • Methyl 2-(3,3-dimethylcyclohexylidene)acetate

  • Methyl 2-(2,2-dimethylcyclohexylidene)acetate

  • Methyl 2-(4-methylcyclohexylidene)acetate

This compound continues to be a subject of interest in various scientific fields, and ongoing research may uncover new and exciting applications in the future.

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Properties

IUPAC Name

methyl 2-(4,4-dimethylcyclohexylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-11(2)6-4-9(5-7-11)8-10(12)13-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVAORMRPHFIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC(=O)OC)CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a toluene (5 mL) solution containing 4,4-dimethyl-cyclohexanone (500 mg, 4.0 mmol) was added methyl (triphenylphosphoranylidene)acetate (2.0 g, 6.0 mmol) and the reaction was heated to 60-70° C. for 48 h. The reaction was monitored by TLC. The reaction was cooled to room temperature, diluted with dichloromethane, washed with water, concentrated under vacuum, and the crude product was purified on a silica gel column to afford (4,4-dimethyl-cyclohexylidene)-acetic acid methyl ester (100 mg, 14% yield).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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